molecular formula C9H11NOS B6536719 N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide CAS No. 1060175-97-4

N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide

Cat. No.: B6536719
CAS No.: 1060175-97-4
M. Wt: 181.26 g/mol
InChI Key: SEQLPZAMWAGPMS-UHFFFAOYSA-N
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Description

N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide is a compound that features a cyclopropane ring attached to a carboxamide group, with a thiophene ring linked via a methylene bridge. Thiophene derivatives are known for their significant roles in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with thiophen-3-ylmethanamine under amide bond-forming conditions. Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), often in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring’s electronic properties allow it to participate in various biochemical pathways, potentially inhibiting or modulating the activity of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxamide
  • Thiophene-3-carboxamide
  • Cyclopropanecarboxamide derivatives

Uniqueness

N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide is unique due to the combination of a cyclopropane ring and a thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new materials and therapeutic agents .

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c11-9(8-1-2-8)10-5-7-3-4-12-6-7/h3-4,6,8H,1-2,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQLPZAMWAGPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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